N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound belonging to the class of quinoline derivatives It is characterized by its unique molecular structure, which includes an isopentyl group, a tetrahydroquinoline ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the acetamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding tetrahydroquinoline alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its quinoline and acetamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
Uniqueness
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of an isopentyl group and an acetamide moiety within the quinoline framework allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)8-9-18-15-6-5-14(17-12(3)19)10-13(15)4-7-16(18)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJBCWJIRAAUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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